molecular formula C18H15N3O3S2 B2658652 2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 500198-53-8

2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2658652
CAS RN: 500198-53-8
M. Wt: 385.46
InChI Key: RINFLHVBYZFCSU-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Anticancer Agents : Research on N-substituted benzamide derivatives, such as those containing thiazole and thiadiazole scaffolds, indicates promising anticancer activity. For instance, a study on Schiff's bases containing a thiadiazole scaffold coupled with benzamide groups showed significant in vitro anticancer activity against several human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Tiwari et al., 2017).

Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, indicating potential applications in materials science and engineering. For example, certain benzothiazole derivatives demonstrated superior corrosion inhibition efficiency for carbon steel in acidic environments (Hu et al., 2016).

Antimicrobial Activity : Synthesis of novel compounds with benzothiazole components has shown antimicrobial potential. A study involving the synthesis of sulphonamide benzothiazole derivatives demonstrated promising antimicrobial activity, suggesting their use in developing new antimicrobial agents (Jagtap et al., 2010).

Synthesis Techniques : Innovative methods for synthesizing benzothiazoles and thiazolopyridines have been developed, such as a metal- and reagent-free method utilizing TEMPO-catalyzed electrolytic C–H thiolation, which could be relevant for synthesizing similar compounds (Qian et al., 2017).

properties

IUPAC Name

2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-9-19-10-7-8-11-16(15(10)25-9)26-18(20-11)21-17(22)14-12(23-2)5-4-6-13(14)24-3/h4-8H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINFLHVBYZFCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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